"2-(5-Bromothiophen-2-yl)acetonitrile" CAS number and properties
"2-(5-Bromothiophen-2-yl)acetonitrile" CAS number and properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(5-Bromothiophen-2-yl)acetonitrile is a key heterocyclic building block in medicinal chemistry and materials science. Its thiophene core, substituted with a bromine atom and an acetonitrile group, offers two reactive sites for diverse chemical modifications. This functionalization allows for its incorporation into a wide array of complex molecules, making it a valuable intermediate in the synthesis of novel therapeutic agents and functional organic materials. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 2-(5-Bromothiophen-2-yl)acetonitrile.
Chemical and Physical Properties
2-(5-Bromothiophen-2-yl)acetonitrile is commercially available and typically supplied as a solid or liquid.[1] Key physicochemical properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 71637-37-1 | [2][3] |
| Molecular Formula | C₆H₄BrNS | [2][3] |
| Molecular Weight | 202.07 g/mol | [2][3] |
| Physical Form | Solid or liquid | [1] |
| Boiling Point | 285.2 ± 25.0 °C (Predicted) | [2] |
| Density | 1.665 ± 0.06 g/cm³ (Predicted) | [2] |
| Purity | ≥95% - 97% | [1][4] |
| Storage Conditions | Keep in a dark place, under an inert atmosphere, at 2-8 °C | [1] |
| InChI Key | ZFTILCZVZSZDLI-UHFFFAOYSA-N | [1] |
Synthesis
A plausible and common synthetic route to 2-(5-Bromothiophen-2-yl)acetonitrile involves the nucleophilic substitution of a halogenated precursor with a cyanide salt. A representative experimental workflow is detailed below.
Proposed Experimental Protocol: Synthesis of 2-(5-Bromothiophen-2-yl)acetonitrile
Materials and Reagents:
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2-Bromo-5-(chloromethyl)thiophene
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Sodium cyanide (NaCN)
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A polar aprotic solvent (e.g., Dimethylformamide (DMF) or Acetonitrile)
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Phase-transfer catalyst (e.g., Tetrabutylammonium bromide (TBAB)) (optional)
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Water
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Organic solvent for extraction (e.g., Ethyl acetate or Dichloromethane)
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Brine
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Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-Bromo-5-(chloromethyl)thiophene (1 equivalent) in a suitable polar aprotic solvent such as DMF.
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Add sodium cyanide (1.1 to 1.5 equivalents) to the solution. Caution: Sodium cyanide is highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.
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If a biphasic solvent system is used, a phase-transfer catalyst like TBAB can be added to facilitate the reaction.
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The reaction mixture is stirred at room temperature or gently heated (e.g., 50-60 °C) to promote the reaction.
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Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
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Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) multiple times.
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Combine the organic layers and wash with brine to remove any remaining aqueous impurities.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
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The crude 2-(5-Bromothiophen-2-yl)acetonitrile can be further purified by column chromatography on silica gel or by distillation under reduced pressure to yield the pure product.
Caption: Proposed synthesis of 2-(5-Bromothiophen-2-yl)acetonitrile.
Applications in Drug Development and Research
2-(5-Bromothiophen-2-yl)acetonitrile serves as a versatile intermediate in the synthesis of various biologically active compounds. The thiophene ring is a known bioisostere for the benzene ring and is present in numerous approved drugs. The bromo and nitrile functionalities allow for a range of chemical transformations, including Suzuki couplings, Sonogashira couplings, and reductions or elaborations of the nitrile group.
Derivatives of this compound have been investigated for their potential as:
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Anticancer Agents: Thiophene-containing molecules have shown promise as anticancer agents. For instance, benzothiophene acrylonitrile analogs have been synthesized and evaluated for their potent growth inhibitory effects on various cancer cell lines.[5]
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Antibacterial Agents: The core structure can be incorporated into larger molecules with antimicrobial properties. For example, derivatives have been synthesized and evaluated for their activity against both Gram-positive and Gram-negative bacteria.[6]
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Protein Degrader Building Blocks: This molecule is also classified as a building block for protein degraders, a novel therapeutic modality in drug discovery.[4]
While specific signaling pathways involving 2-(5-Bromothiophen-2-yl)acetonitrile are not extensively documented, its utility lies in the synthesis of derivatives that can be designed to target a wide range of biological pathways implicated in various diseases.
Caption: Applications of 2-(5-Bromothiophen-2-yl)acetonitrile.
Safety Information
2-(5-Bromothiophen-2-yl)acetonitrile is classified with the GHS07 pictogram, indicating that it can be harmful if swallowed (H302).[1] Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be observed when handling this chemical. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
2-(5-Bromothiophen-2-yl)acetonitrile is a valuable and versatile chemical intermediate with significant potential in the fields of medicinal chemistry and materials science. Its readily modifiable structure allows for the synthesis of a diverse range of compounds with promising biological activities. This guide provides essential technical information for researchers and scientists working with this compound, facilitating its effective use in the development of novel therapeutics and functional materials.
References
- 1. 2-(5-Bromothiophen-2-yl)acetonitrile | 71637-37-1 [sigmaaldrich.com]
- 2. chembk.com [chembk.com]
- 3. scbt.com [scbt.com]
- 4. calpaclab.com [calpaclab.com]
- 5. Synthesis and evaluation of a series of benzothiophene acrylonitrile analogs as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]



